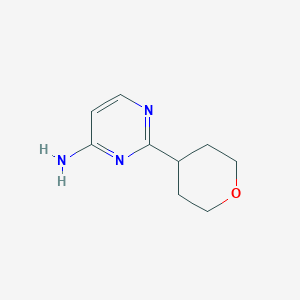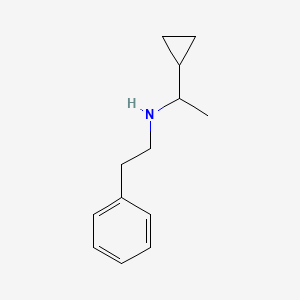
(1-Cyclopropylethyl)(2-phenylethyl)amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Catalysis
The cyclopalladated compounds derived from (1-Cyclopropylethyl)(2-phenylethyl)amine are involved in synthesis and reactivity toward carbon monoxide, leading to the formation of significant organic compounds such as methyl 2-formylbenzoate and isoindolin-1-one derivatives. These compounds are crucial in organic synthesis and catalysis processes (Albert et al., 2007).
2. Enzyme Inhibition Studies
N-phenyl-N-(1-cyclopropylethyl)nicotinamide and its possible metabolites, including the hydrochlorides of (1-Cyclopropylethyl)amine, exhibit the ability to reduce the activity of main ethanol oxidation enzymes in vitro. These findings are instrumental in understanding enzyme inhibition mechanisms and may contribute to the development of potential antialcohol sensitizing drugs (Кислова, 2020).
3. Molecular Binding and Drug Delivery
The interaction of 2-phenylethylamine with β-cyclodextrin, which acts as an encapsulator, can enhance the stability and targeted transport of the amine, preventing its premature degradation. This binding mechanism is pivotal in drug delivery systems to improve the therapeutic efficacy and stability of drugs (ChemChemTech, 2023).
4. Polymer Science
In polymer science, the interaction of cyclodextrin derivatives with (1-Cyclopropylethyl)(2-phenylethyl)amine leads to the formation of stimuli-responsive helical poly(phenylacetylene)s. These polymers can exhibit unique enantioselective gelation in response to the chirality of chiral amines and form hierarchical superstructured helical assemblies, which are crucial for advanced materials and nanotechnology applications (Maeda et al., 2011).
5. Synthesis of Aminocycloalkanes
The synthesis of amine-substituted cyclobutanes and cyclopropanes, which are important substructures in biologically active compounds, utilizes the (1-Cyclopropylethyl)(2-phenylethyl)amine in CuH-catalyzed hydroamination. These reactions are significant for producing polysubstituted aminocyclobutanes and aminocyclopropanes in a highly diastereo- and enantioselective manner, contributing to the field of medicinal chemistry and drug synthesis (Feng et al., 2020).
Wirkmechanismus
As a selective AMPA receptor modulator, “(1-Cyclopropylethyl)(2-phenylethyl)amine” modulates the activity of the AMPA receptor, which is one of the major types of ionotropic receptors.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(2-phenylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVREMATUPQPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)(2-phenylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420044.png)
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1420045.png)
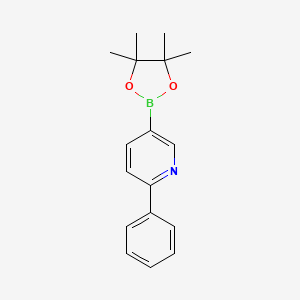
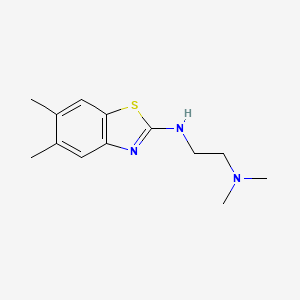


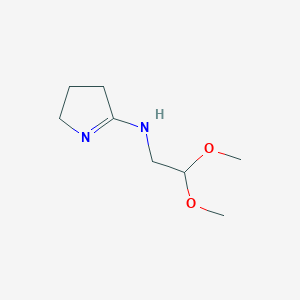
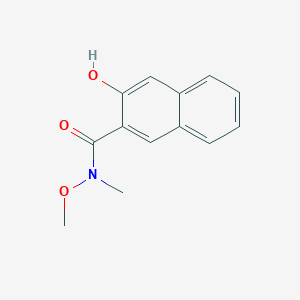

![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)



